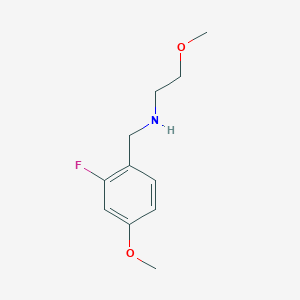
4-Benzylaminoindole
Vue d'ensemble
Description
4-Benzylaminoindole is a derivative of indole, a significant heterocyclic compound that consists of a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylaminoindole typically involves the functionalization of the indole ring. One common method is the Friedel-Crafts alkylation of 4-aminoindoles with benzyl halides under acidic conditions. This reaction is often catalyzed by chiral phosphoric acids, which afford the corresponding 1,4-disubstituted indoles in moderate to high yields with good enantioselectivities .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylaminoindole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions can occur at the C3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Substitution: Various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
4-Benzylaminoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzylaminoindole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Indole: The parent compound, known for its wide range of biological activities.
4-Aminoindole: A precursor in the synthesis of 4-Benzylaminoindole.
4-Benzylindole: Similar structure but lacks the amino group at the 4-position.
Uniqueness: this compound is unique due to the presence of both the benzyl and amino groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
N-benzyl-1H-indol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16-17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQLCKCCFATCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7903355.png)
amine](/img/structure/B7903360.png)
![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)
amine](/img/structure/B7903367.png)

amine](/img/structure/B7903377.png)

![Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7903399.png)
![N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine](/img/structure/B7903408.png)
![([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)
![N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903444.png)
